REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=O.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18]>C(O)C>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[CH:2]=[N:19][C:12]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:18]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
36 mmol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
resultant crystals were separated with filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC2=CC=CC=C2N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |